

Application of Acetaminophen-¹³C₂, ¹⁵N in Pediatric Pharmacokinetic Studies

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Compound of Interest							
Compound Name:	Acetaminophen-13C2,15N						
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic medications in the pediatric population. Understanding its pharmacokinetic (PK) profile in children is crucial for ensuring safe and effective dosing. Due to the dynamic nature of physiological development from neonates to adolescents, the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen can vary significantly with age. Stable isotope-labeled compounds, such as Acetaminophen-¹³C₂,¹⁵N, offer a powerful tool for conducting detailed pharmacokinetic studies in vulnerable populations like children, with minimal risk.

The use of a stable isotope-labeled drug allows for the differentiation between the administered labeled drug and any endogenous or previously administered unlabeled drug. This is particularly advantageous in "microdosing" studies, where a very small, non-therapeutic dose of the labeled drug can be administered alongside a therapeutic dose of the unlabeled drug. This approach allows for the study of drug metabolism and disposition under steady-state conditions with reduced exposure of the pediatric patient to a research agent.

Key Applications:

Definitive Mass Balance Studies: Accurately tracing the metabolic fate of acetaminophen.



- Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration.
- Drug-Drug Interaction Studies: Investigating the influence of co-administered medications on acetaminophen metabolism.
- Pharmacokinetic Studies in Special Pediatric Populations: Including neonates, infants, and children with hepatic or renal impairment.

Acetaminophen Metabolism in Children

Acetaminophen is primarily metabolized in the liver through three main pathways:

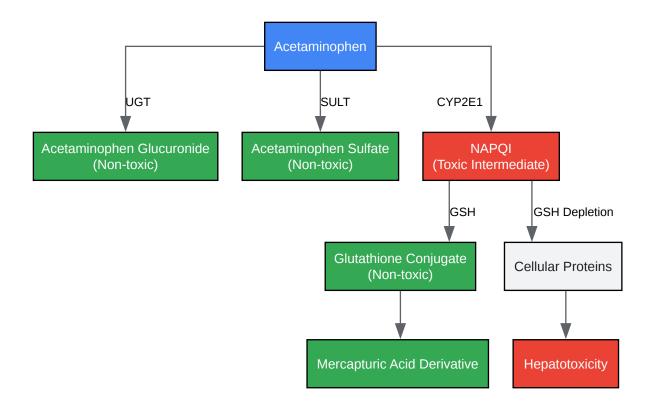
- Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDPglucuronosyltransferases (UGTs). This is a major pathway, and its capacity matures with age.
- Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs). This pathway is generally more developed at birth compared to glucuronidation.[1][2]
- Oxidation: A minor portion of acetaminophen is oxidized by cytochrome P450 enzymes (primarily CYP2E1) to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3]

Under normal therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. If GSH stores are depleted, NAPQI can bind to cellular proteins, leading to hepatocellular necrosis and toxicity.[3][4]

The relative contribution of these pathways changes with age. In neonates and young infants, sulfation is the predominant metabolic pathway, while glucuronidation capacity increases and surpasses sulfation in older children and adults.[1] This developmental change in drug metabolism underscores the importance of age-specific pharmacokinetic data.

Acetaminophen Metabolic Pathway





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Caption: Metabolic pathways of acetaminophen.

Quantitative Data from Pediatric Pharmacokinetic Studies

The following tables summarize pharmacokinetic parameters of acetaminophen in various pediatric populations from published literature. It is important to note that these studies did not specifically use Acetaminophen-¹³C₂,¹⁵N, but the data is representative of acetaminophen pharmacokinetics in children.

Table 1: Acetaminophen Pharmacokinetic Parameters in Different Pediatric Age Groups



Age Group	N	Dosing	CL (L/h/70 kg)	Vd (L/70 kg)	T½ (h)	Referenc e
Neonates (full-term to 28 days)	-	12.5 mg/kg IV q6h	5.24	76	~3.5	[5]
Infants (29 days to <2 years)	-	15 mg/kg IV q6h	Maturation dependent	~75.5	~2-3	[5]
Children (2 to <12 years)	25	IV	18.4 (plateau at ~2 yrs)	75.5	~2-3	[5][6]
Adolescent s (≥12 years)	22	IV	18.4	75.5	~2-3	[5][6]

CL = Clearance, Vd = Volume of Distribution, $T\frac{1}{2}$ = Half-life. Values are often normalized to a standard 70 kg body weight.

Table 2: Urinary Excretion of Acetaminophen Metabolites in Different Age Groups (% of Dose)

Age Group	Acetaminophe n	Glucuronide Conjugate	Sulfate Conjugate	Reference
Neonates (0-2 days)	~5%	~20-30%	~40-50%	[1]
Children (3-9 years)	~5%	~30-40%	~40-50%	[1]
Adults	~5%	~50-60%	~30%	[1]

Proposed Experimental Protocol: Pediatric Pharmacokinetic Study using Acetaminophen-



¹³C₂, ¹⁵N

This protocol describes a proposed approach for a pediatric pharmacokinetic study using a single oral microdose of Acetaminophen-¹³C₂,¹⁵N administered with a standard therapeutic intravenous dose of unlabeled acetaminophen.

4.1. Study Design A single-center, open-label pharmacokinetic study in a pediatric population requiring intravenous acetaminophen for clinical reasons.

4.2. Study Population

- Inclusion criteria: Children aged 2-12 years, admitted to the hospital and requiring intravenous acetaminophen for pain or fever management as part of their standard care.
- Exclusion criteria: Known hepatic or renal impairment, history of allergy to acetaminophen, co-administration of drugs known to significantly interact with acetaminophen metabolism.

4.3. Investigational Product

- Acetaminophen-¹³C₂, ¹⁵N: A sterile solution for oral administration.
- Unlabeled Acetaminophen: Standard commercial intravenous formulation.

4.4. Dosing and Administration

- A standard therapeutic intravenous dose of unlabeled acetaminophen (e.g., 15 mg/kg) is administered as a 15-minute infusion.
- Concurrently, a single oral microdose of Acetaminophen-¹³C₂,¹⁵N (e.g., 100 μg/kg) is administered.

4.5. Sample Collection

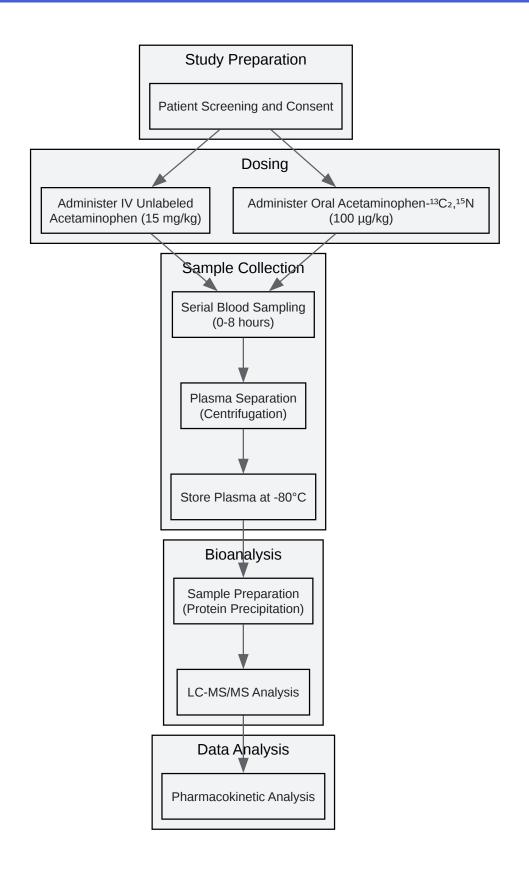
- Serial blood samples (e.g., 0.5 mL) are collected at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.
- Samples are collected in EDTA tubes and centrifuged to separate plasma.



- Plasma samples are stored at -80°C until analysis.
- 4.6. Bioanalytical Method: LC-MS/MS
- Sample Preparation: Protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Acetaminophen-d₄).
- Chromatography: Reverse-phase HPLC or UPLC for separation of acetaminophen and its metabolites.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Specific MRM transitions are monitored for Acetaminophen-¹³C₂,¹⁵N, unlabeled acetaminophen, their respective metabolites, and the internal standard.
- 4.7. Pharmacokinetic Analysis
- Non-compartmental analysis will be used to determine the pharmacokinetic parameters for Acetaminophen-¹³C₂,¹⁵N, including:
 - Maximum plasma concentration (Cmax)
 - Time to maximum plasma concentration (Tmax)
 - Area under the plasma concentration-time curve (AUC)
 - Half-life (T½)
 - Clearance (CL)
 - Volume of distribution (Vd)

Proposed Experimental Workflow





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Caption: Proposed workflow for a pediatric PK study.



Conclusion

The use of Acetaminophen-¹³C₂,¹⁵N in pediatric pharmacokinetic studies represents a valuable and ethical approach to gaining a deeper understanding of the drug's disposition in this vulnerable population. The ability to conduct microdosing studies allows for the collection of rich pharmacokinetic data with minimal risk to the child. The detailed protocols and data presented here provide a framework for researchers and drug development professionals to design and implement such studies, ultimately contributing to safer and more effective use of acetaminophen in children.

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